molecular formula C8H11NO2 B1594724 ethyl 2-(1H-pyrrol-2-yl)acetate CAS No. 4778-25-0

ethyl 2-(1H-pyrrol-2-yl)acetate

Cat. No. B1594724
CAS RN: 4778-25-0
M. Wt: 153.18 g/mol
InChI Key: BSQHTIJMZDDKAZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrol-2-yl)acetate is a chemical compound with the molecular formula C8H11NO2 . It is an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer .


Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-pyrrol-2-yl)acetate consists of a pyrrole ring attached to an ethyl acetate group . The molecular weight of the compound is 153.18 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-(1H-pyrrol-2-yl)acetate is a liquid at room temperature . The compound has a molecular weight of 153.18 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the search results.

Scientific Research Applications

Synthesis and Derivatives

Ethyl 2-(1H-pyrrol-2-yl)acetate and its derivatives have been extensively researched for their synthesis and potential applications. For example, Dawadi and Lugtenburg (2011) describe efficient syntheses of related compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, which are important for accessing libraries of pyrrole systems used in various scientific studies (Dawadi & Lugtenburg, 2011). Similarly, the work by Imhof (2007) on N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea ethyl acetate solvate demonstrates the potential for creating novel compounds with specific molecular structures (Imhof, 2007).

Spectroscopic Analysis and Molecular Docking

El-Azab et al. (2016) conducted a comprehensive study on the vibrational wavenumbers, molecular structure, and molecular electrostatic potential of Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate (EPDA). This study is significant for understanding the molecular properties and potential inhibitory activity against pyrrole inhibitors, showcasing the compound's relevance in biochemical research (El-Azab et al., 2016).

Polymerization and Material Science

The research by Stanke et al. (1995) explores the oxidative polymerization of compounds related to Ethyl 2-(1H-pyrrol-2-yl)acetate, such as 2-(N-pyrrolyl)ethyl acetate. This study contributes to the understanding of how these compounds can be used to synthesize polymers with specific properties, like conductivity and solubility in organic solvents, which are important in material science (Stanke, Hallensleben, & Toppare, 1995).

Safety And Hazards

Ethyl 2-(1H-pyrrol-2-yl)acetate is associated with certain safety hazards. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

ethyl 2-(1H-pyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h3-5,9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHTIJMZDDKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277849
Record name ethyl 2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-pyrrol-2-yl)acetate

CAS RN

4778-25-0
Record name 4778-25-0
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Record name ethyl 2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-pyrrol-2-yl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Empel, S Jana, Ł Ciszewski, K Zawada, C Pei… - chemrxiv.org
Unless otherwise noted, all commercially available compounds were used as provided without further purification. Chemicals used in this manuscript were purchased from Sigma …
Number of citations: 0 chemrxiv.org
P Lopez-Mendoza, JE Diaz, AE Loaiza, LD Miranda - Tetrahedron, 2018 - Elsevier
A photocatalyzed redox generation of radicals from O-ethyl xanthates to generate electrophilic radicals under photoredox catalysis, using Ir(ppy) 3 and blue LEDs irradiation is described…
Number of citations: 17 www.sciencedirect.com
A Clarke - 2018 - etheses.whiterose.ac.uk
This Thesis describes the development of silver-catalysed dearomatising spirocyclisation reactions of alkyne-tethered aromatic and heteroaromatic systems. An overview of …
Number of citations: 3 etheses.whiterose.ac.uk

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